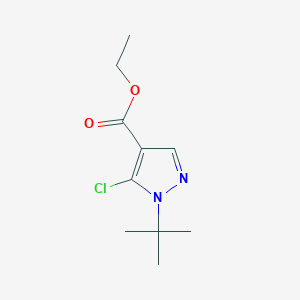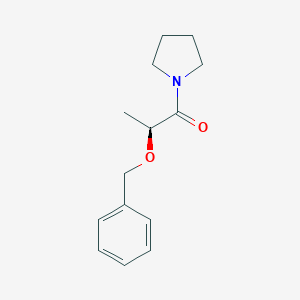
2-(Pentyloxy)benzoic acid
Übersicht
Beschreibung
2-(Pentyloxy)benzoic acid is an organic compound with the molecular formula C12H16O3 . It is also known by other names such as 4-Pentyloxybenzoic acid, 4-n-Amyloxybenzoic acid, p-n-Amyloxybenzoic acid, p-n-Pentyloxybenzoic acid, p-Pentoxybenzoic acid, Benzoic acid, p-(pentyloxy)-, and Benzoic acid, 4-(pentyloxy)- .
Molecular Structure Analysis
The molecular weight of 2-(Pentyloxy)benzoic acid is 208.2536 . The IUPAC Standard InChI is InChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
2-(Pentyloxy)benzoic acid is a liquid crystal composed of the molecules 2-pentanol and benzoic acid . It belongs to the class of organic compounds known as amides, which are molecules containing an amine group attached to a carboxylic acid .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemistry
Meta-C–H Functionalization
Benzoic acid derivatives, including 2-(Pentyloxy)benzoic acid, play a critical role in organic synthesis. A study demonstrated the use of a nitrile-based sulfonamide template for meta-C–H olefination of benzoic acid derivatives, providing useful tools for step-economical organic synthesis (Li et al., 2016).
Development of New Molecules
Materials Science
Doping in Polyaniline
Benzoic acid derivatives are used as dopants in polyaniline, a conducting polymer. This application is significant in advanced technological fields like electronics and sensors (Amarnath & Palaniappan, 2005).
Liquid Crystal Research
The role of benzoic acid derivatives in forming liquid crystalline phases, which are critical for display technologies and other applications, is evident from research on compounds like 4-[6-(4'-cyanobiphenyl-4-yl)hexyloxy]benzoic acid (Jansze et al., 2014).
Pharmaceutical Research
Antibacterial and Antioxidant Properties
A study on a new molecule, 2-hydroxymethyl-benzoic acid 2'-hydroxy-tetradecyl ester, isolated from Talaromyces purpureogenus, displayed notable antioxidant and antibacterial characteristics, suggesting potential applications in food and nutraceuticals (Pandit et al., 2018).
Novel Fluorescence Probes
Benzoic acid derivatives have been utilized in the development of novel fluorescence probes for detecting reactive oxygen species, important in biological and chemical research (Setsukinai et al., 2003).
Environmental Science
Electrochemical Oxidation Studies
The study of benzoic acid's electrochemical oxidation over boron-doped diamond electrodes provides insights into water treatment and environmental remediation technologies (Velegraki et al., 2010).
Detection of Benzoic Acid
Research on polyaniline/Al bismuthate composite nanorods for detecting benzoic acid in various industries demonstrates the environmental monitoring applications of these derivatives (Pei et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pentoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCMJNMYQXOHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406522 | |
| Record name | 2-(pentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentyloxy)benzoic acid | |
CAS RN |
2200-82-0 | |
| Record name | 2-(Pentyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)



![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)








